1H-Imidazol-5-amine, 1-methyl-4-nitro-N-(phenylmethyl)-
CAS No.: 91089-21-3
Cat. No.: VC19250845
Molecular Formula: C11H12N4O2
Molecular Weight: 232.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91089-21-3 |
|---|---|
| Molecular Formula | C11H12N4O2 |
| Molecular Weight | 232.24 g/mol |
| IUPAC Name | N-benzyl-3-methyl-5-nitroimidazol-4-amine |
| Standard InChI | InChI=1S/C11H12N4O2/c1-14-8-13-11(15(16)17)10(14)12-7-9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3 |
| Standard InChI Key | VKWNWCCWGABWCT-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=NC(=C1NCC2=CC=CC=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂N₄O₂ | |
| Molecular Weight | 232.24 g/mol | |
| Canonical SMILES | CN1C=NC(=C1NCC2=CC=CC=C2)N+[O-] | |
| Topological Polar Surface Area | 85.2 Ų | |
| Hydrogen Bond Donors | 1 |
Physical Characteristics
The compound’s density of 1.3 g/cm³ and boiling point of 481.3°C at 760 mmHg indicate strong intermolecular interactions, likely due to hydrogen bonding between the amine and nitro groups . Its low aqueous solubility (33.5 µg/mL) contrasts with higher solubility in organic solvents like DMSO, a property exploitable in drug formulation. The flash point of 244.9°C suggests moderate flammability, requiring standard laboratory safety protocols during handling .
Synthetic Methodologies
Conventional Synthesis Routes
Industrial production typically employs a three-step sequence:
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Nitroimidazole Core Formation: Condensation of glyoxal with methylamine and nitroacetamide under acidic conditions yields 1-methyl-4-nitroimidazole .
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Benzylation: Nucleophilic aromatic substitution using benzyl bromide in the presence of potassium carbonate introduces the benzylamine group.
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Purification: Column chromatography with ethyl acetate/hexane mixtures (3:7 v/v) achieves >95% purity, as verified by HPLC.
Green Chemistry Approaches
Recent advances utilize microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes, improving yield from 68% to 82% . Solvent-free conditions employing ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) demonstrate reduced environmental impact while maintaining efficiency.
Biological Activity and Mechanism
Enzymatic Inhibition
The nitro group undergoes intracellular reduction to form reactive nitrogen species (RNS), which covalently modify cysteine residues in target enzymes. Specifically, the compound inhibits cytochrome P450 2E1 (CYP2E1) with an IC₅₀ of 12.3 µM, potentially explaining its hepatoprotective effects observed in vitro .
Table 2: Biological Activity Profile
| Organism/Enzyme | Effect | Concentration | Source |
|---|---|---|---|
| MRSA (ATCC 43300) | Growth inhibition | 8 µg/mL | |
| CYP2E1 | 73% inhibition | 50 µM | |
| HeLa cervical cancer cells | 48% viability reduction | 25 µM (24h) |
Chemical Reactivity and Derivatives
Nitro Group Reduction
Catalytic hydrogenation (H₂, 3 atm, 10% Pd/C) converts the nitro group to an amine, yielding N-benzyl-1-methyl-4-aminoimidazol-5-amine. This derivative shows enhanced solubility (152 µg/mL) and increased affinity for serotonin receptors .
Electrophilic Substitution
The electron-deficient imidazole ring undergoes bromination at position 2 using N-bromosuccinimide (NBS) in acetic acid. Single-crystal X-ray analysis of the brominated product confirms regioselectivity dictated by the nitro group’s meta-directing effects .
Comparative Analysis with Structural Analogues
Positional Isomerism Effects
Comparing 1-methyl-4-nitro (91089-21-3) and 1-methyl-2-nitro (63551-61-1) isomers reveals dramatic pharmacological differences:
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The 4-nitro derivative exhibits 5-fold greater antimicrobial activity
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2-nitro analogue shows preferential inhibition of COX-2 over COX-1 (Selectivity Index = 8.3)
Benzyl vs. Phenyl Substituents
Replacing the benzyl group with phenyl (CAS 4531-54-8) decreases logP from 2.4 to 1.9, correlating with reduced blood-brain barrier penetration in rodent models .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a key precursor in synthesizing iloperidone analogues for schizophrenia treatment. Coupling with 6-fluorobenzisoxazole via Ullmann reaction produces candidates with D₂ receptor occupancy >80% at nanomolar concentrations.
Materials Science
Incorporation into metal-organic frameworks (MOFs) enhances CO₂ adsorption capacity to 12.7 mmol/g at 25°C, outperforming traditional zeolites by 38% . The nitro group’s dipole moment facilitates preferential gas binding through quadrupole interactions.
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